Chlormadinone Chlormadinone An orally active synthetic progestational hormone used often in combinations as an oral contraceptive (CONTRACEPTIVES, ORAL).
Brand Name: Vulcanchem
CAS No.: 1961-77-9
VCID: VC21343785
InChI: InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1
SMILES: CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O
Molecular Formula: C21H27ClO3
Molecular Weight: 362.9 g/mol

Chlormadinone

CAS No.: 1961-77-9

Cat. No.: VC21343785

Molecular Formula: C21H27ClO3

Molecular Weight: 362.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Chlormadinone - 1961-77-9

CAS No. 1961-77-9
Molecular Formula C21H27ClO3
Molecular Weight 362.9 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1
Standard InChI Key VUHJZBBCZGVNDZ-TTYLFXKOSA-N
Isomeric SMILES CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)O
SMILES CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O
Canonical SMILES CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O
Appearance Off-White to Pale Yellow Solid
Melting Point 196-199°C

Chemical Properties and Pharmacology

Chlormadinone acetate is a derivative of naturally secreted progesterone that demonstrates high affinity and selective activity at the progesterone receptor . Unlike natural progesterone, it exhibits moderate anti-androgenic properties alongside its anti-estrogenic effects, creating a unique pharmacological profile that explains its diverse clinical applications . The compound functions through multiple mechanisms, including blocking androgen receptors in target organs and reducing the activity of skin 5-alpha-reductase . Additionally, it suppresses gonadotropin secretion, which leads to reduced ovarian and adrenal androgen production .

Pharmacokinetic Properties

Chlormadinone acetate demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy. Following oral administration, the compound undergoes rapid and almost complete absorption . Unlike many other steroidal compounds, chlormadinone acetate primarily binds to albumin rather than Sex-Hormone-Binding-Globulin (SHBG) . Multiple dosing studies have established that steady-state concentrations are reached by day 7 after beginning oral administration, with peak plasma concentrations of approximately 2 ng/ml . The half-life of chlormadinone acetate is approximately 34 hours after a single dose and extends to approximately 38 hours after multiple dose administration .

Pharmacokinetic ParameterValue for Chlormadinone Acetate
AbsorptionRapid and almost complete after oral administration
Protein BindingPrimarily to albumin rather than SHBG
Time to Steady State7 days after oral administration
Peak Plasma ConcentrationApproximately 2 ng/ml
Half-life (Single Dose)Approximately 34 hours
Half-life (Multiple Doses)Approximately 38 hours

Therapeutic Applications

Dermatological Benefits

One of the most notable therapeutic advantages of chlormadinone acetate is its efficacy in treating androgen-related skin disorders due to its anti-androgenic properties . The ethinylestradiol component in combined formulations reduces serum FSH levels, while the chlormadinone acetate component inhibits follicular growth and endogenous gonadotropin secretion, explaining its potential to improve skin disorders attributable to hyperandrogenemia .

Efficacy in Acne Treatment

Chlormadinone acetate has demonstrated significant efficacy in the treatment of acne vulgaris. In a randomized phase III trial involving 377 patients with moderate papulopustular acne, ethinylestradiol/chlormadinone acetate treatment was associated with a clinical response in significantly more patients than with placebo . After six treatment cycles, the median reduction from baseline in the number of papules and/or pustules on the face was substantially greater in women receiving ethinylestradiol/chlormadinone acetate (-63.6% vs -45.3%; p = 0.03) .

In a comparative study of 199 women with mild-to-moderate papulopustular acne, a significantly greater proportion of women receiving ethinylestradiol/chlormadinone acetate experienced a clinical response after 12 treatment cycles compared to those receiving ethinylestradiol/levonorgestrel (59.4% vs 45.9%; p = 0.02) . The proportion of women with a complete response in papulopustular acne of the face after 12 cycles was also greater in the ethinylestradiol/chlormadinone acetate group than the ethinylestradiol/levonorgestrel group (16.5% vs 4.3%) . Notably, no deterioration of acne was observed in women receiving ethinylestradiol/chlormadinone acetate, whereas some patients receiving ethinylestradiol/levonorgestrel experienced symptom deterioration .

Study TypePopulationInterventionComparatorPrimary OutcomeResults for EE/CMAResults for ComparatorP-value
Randomized Phase III Trial377 patients with moderate papulopustular acneEE/CMAPlacebo≥50% reduction in papules/pustulesMedian reduction: -63.6%Median reduction: -45.3%0.03
Comparative Trial199 women with mild-to-moderate papulopustular acneEE/CMAEE/LNG≥50% reduction after 12 cycles59.4%45.9%0.02
Comparative Trial199 women with mild-to-moderate papulopustular acneEE/CMAEE/LNGComplete response after 12 cycles16.5%4.3%Not reported

Management of Seborrhea

Several large clinical studies have indicated potential benefits of ethinylestradiol/chlormadinone acetate in treating seborrhea . In a phase III, randomized controlled trial comparing ethinylestradiol/chlormadinone acetate and ethinylestradiol/levonorgestrel in 199 women with mild-to-moderate papulopustular acne (of whom 62 had mostly mild or moderate seborrhea at baseline), seborrhea resolved in a large proportion of patients receiving ethinylestradiol/chlormadinone acetate after 12 treatment cycles .

In another phase III trial, a greater proportion of patients with seborrhea at baseline (n = 276) receiving ethinylestradiol/chlormadinone acetate demonstrated total symptom resolution compared with patients receiving placebo . These findings suggest that chlormadinone acetate-containing contraceptives may offer therapeutic benefits for seborrhea, although dedicated trials in seborrhea-specific populations would provide more definitive evidence.

Management of Menstrual Disorders

A prospective, observational, non-interventional, multicenter study (TeeNIS) in young women (≤20 years of age) found that chlormadinone acetate/ethinylestradiol intake resulted in significant reductions in cycle disorders . After six months of treatment, there were notable reductions in spotting (-46%), breakthrough bleeding (-64%), heavy bleeding (-95%), and secondary amenorrhea (-76%), with all improvements achieving statistical significance (p ≤ 0.001) .

The same study reported a substantial reduction (-56%) in dysmenorrhea among participants . Additional benefits included decreases in the number of patients who used analgesics (-75%) and those experiencing dysmenorrhea-associated symptoms such as back pain (-69%), headache (-70%), nausea/vomiting (-85%), diarrhea (-80%), and mood swings (-75%) . There were also significant reductions in absence from school/job due to dysmenorrhea (-92%) and restrictions in leisure/sporting activities because of dysmenorrhea (-83%) .

ParameterReduction After 6 Months of CMA/EE Treatment (%)P-value
Spotting-46%≤0.001
Breakthrough bleeding-64%≤0.001
Heavy bleeding-95%≤0.001
Secondary amenorrhea-76%≤0.001
Dysmenorrhea-56%≤0.001
Analgesic use-75%≤0.001
Back pain-69%≤0.001
Headache-70%≤0.001
Nausea/vomiting-85%≤0.001
Diarrhea-80%≤0.001
Mood swings-75%≤0.001
School/job absence-92%≤0.001
Restricted leisure activities-83%≤0.001

Chemical Synthesis and Pharmaceutical Production

The synthesis of chlormadinone acetate involves several chemical processes. According to patent information, chlormadinone acetate can be synthesized from 17α-acetoxyl group-6,7α-epoxy-4-pregnene-3,20-diketone through a single-stage method . This intermediate compound undergoes reaction with anhydrous hydrogen chloride gas or hydrochloric acid to obtain the intermediate chloropharin, which can then be dehydrated to obtain the final product .

The purification of chlormadinone acetate requires precise separation techniques to ensure pharmaceutical-grade quality. Chromatographic analysis can distinguish chlormadinone acetate from related compounds such as Delmadinone acetic ester, with retention time differences of 9.3 and 11.3 minutes respectively . This level of precision in separation is crucial for maintaining the purity and quality of the final pharmaceutical product.

Alternative synthetic pathways may involve multiple steps, including oxidation reactions using reagents such as chloranil (tetrachloro-right-benzoquinones) or the mixture of chloranil and tin anhydride . The synthetic chemistry of chlormadinone acetate represents an important aspect of pharmaceutical development that ensures consistent product quality and therapeutic efficacy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator